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Introduction

Herpes Simplex Virus 1 (HSV-1), a member of the Alphaherpesvirinae subfamily, is a
ubiquitous human pathogen characterized by its complex virion structure and life cycle. A
critical stage in its replication is the assembly of the icosahedral capsid within the nucleus of
the host cell. This intricate process is orchestrated by a suite of viral proteins, among which the
products of the UL26 and UL26.5 genes are indispensable. These genes encode the viral
protease and the major and minor scaffolding proteins, respectively, which together form a
temporary internal framework that directs the correct assembly of the capsid shell. This guide
provides a detailed examination of the genetic organization of UL26 and UL26.5, their protein
products, their crucial roles in capsid maturation, and the experimental methodologies used to
elucidate their function.

Genetic Organization of UL26 and UL26.5

The UL26 and UL26.5 genes are located in the unique long (UL) region of the HSV-1 genome
and exhibit a nested, overlapping arrangement.[1] The UL26.5 open reading frame (ORF) is
located entirely within the 3' end of the UL26 ORF.[1][2] This co-linear arrangement allows for
the expression of two distinct proteins from separate transcripts that share an identical C-
terminus.[1][2][3]
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The expression of these genes results in two primary protein products:

e UL26: Encodes the full-length protease precursor protein. Translation initiation can occur at
two alternative start codons, though the first ATG is the preferred initiation site.[4][5]

e UL26.5: Encodes the major scaffolding protein, also known as ICP35.[6]

This genetic architecture is a conserved feature among herpesviruses, highlighting its efficiency
and importance in the viral life cycle.[3]
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Caption: Overlapping arrangement of UL26 and UL26.5 genes.

Protein Products and Proteolytic Processing

The primary translation products of the UL26 and UL26.5 genes undergo a series of proteolytic
cleavages, mediated by the serine protease domain located in the N-terminus of the UL26
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protein.[1][7] This protease, also known as assemblin, is essential for viral growth and the
formation of functional capsids.[6]

The full-length UL26 protein undergoes autoproteolysis at two distinct sites:[6][8]

» Release (R) site: Located between amino acids 247 and 248, cleavage at this site releases
the N-terminal protease domain.[6]

o Maturational (M) site: Located 25 amino acids from the C-terminus, this site is shared with
the UL26.5 protein.[6][8]

Cleavage of the UL26 and UL26.5 precursor proteins yields the final structural components of
the procapsid scaffold:

e VP24 (Assemblin): The active protease domain released from the N-terminus of pUL26.[1][4]

e VP21: The minor scaffolding protein, which is the C-terminal portion of pUL26 after cleavage
at both the R and M sites.[1]

o VP22a: The major scaffolding protein, derived from pUL26.5 (ICP35) after cleavage at the M
site.[1][4]

This proteolytic cascade is a critical maturation step, transforming the initially assembled
procapsid into a conformationally distinct particle competent for DNA packaging.[1]
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Caption: Proteolytic cleavage cascade of UL26/UL26.5.

Protein Product Summary

Precursor ) . .
Gene . Final Products Size (approx.) Function
Protein
Serine protease;
VP24 essential for
UL26 pUL26 ] 28 kDa )
(Assemblin) capsid
maturation.[8]
Minor scaffolding
VP21 44 kDa _
protein.[1]
Major scaffolding
UL26.5 pUL26.5 (ICP35) VP22a 33 kDa

protein.[1]

Role in Capsid Assembly and Maturation

The UL26 and UL26.5 gene products are essential for the assembly of the HSV-1 procapsid, a
spherical and unstable precursor to the mature, icosahedral capsid.[1] They form an internal
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scaffold that provides a structural template for the polymerization of the major capsid protein,
VP5 (pUL19), and the triplex proteins (pUL18 and pUL38) into a correctly sized shell.

The assembly process can be summarized in the following workflow:

o Scaffold Formation: The major (VP22a) and minor (VP21) scaffolding proteins, along with the
protease (VP24), co-assemble to form an internal spherical core.[4]

e Procapsid Assembly: The major capsid protein VP5 and triplexes assemble around this
scaffold, forming a spherical procapsid.[9]

» Proteolytic Maturation: Within the procapsid, the VP24 protease becomes activated and
cleaves the scaffolding proteins at their C-termini.[1] This cleavage is a critical trigger for
capsid maturation.

e Angularization & Scaffold Expulsion: Proteolysis leads to a major conformational change,
causing the spherical procapsid to angularize into its final, stable icosahedral shape. The
cleaved scaffold components are then expelled from the capsid, a process that occurs at or
around the time of viral DNA packaging.

The protease activity is not required for the initial assembly of a morphologically normal
procapsid but is absolutely essential for the subsequent maturation steps that lead to an
infectious virion.[6]
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HSV-1 Capsid Assembly and Maturation Workflow
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Caption: Workflow of HSV-1 capsid assembly and maturation.

Quantitative Data

Quantitative analysis of the protein composition of HSV-1 capsids provides insight into the
stoichiometry of the assembly process. While precise numbers can vary based on experimental
conditions, a key finding is the differential abundance of the major and minor scaffolding

proteins.
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. Relative Abundance in B
Protein Component . Notes
Capsids

VP22a (from UL26.5) High The major scaffolding protein.

The minor scaffolding
VP24 & VP21 (from UL26) ~10-fold lower than VP22a
components.[1]

This controlled incorporation suggests that despite their identical C-terminal domains, the UL26
and UL26.5 products may have distinct binding sites or that their relative expression levels
dictate their representation within the capsid.[1] Unlike the other scaffold components (VP21
and VP22a) which are expelled, the protease domain (VP24) is quantitatively retained in
mature, DNA-filled C-capsids.[1][10]

Key Experimental Methodologies

The study of the UL26 and UL26.5 genes and their role in capsid assembly relies on a
combination of molecular biology, virology, and biochemistry techniques.

Recombinant Baculovirus Expression System

This system is widely used for the high-level expression of individual or multiple HSV-1 capsid
proteins in insect cells (e.g., Spodoptera frugiperda, Sf9), which provide a eukaryotic
environment for proper protein folding.[4][11]

Protocol Outline:

e Cloning: The HSV-1 gene of interest (e.g., UL26, UL26.5, UL19) is cloned into a baculovirus
transfer vector (e.g., pFastBac) downstream of a strong promoter like the polyhedrin
promoter.[11][12]

o Recombination: The transfer vector is used to generate a recombinant bacmid (baculovirus
shuttle vector) in E. coli via transposition.[11][12]

» Transfection: Purified recombinant bacmid DNA is transfected into Sf9 insect cells.[11]

 Virus Amplification: The initial low-titer virus (P1) is harvested and used to infect a larger
culture of Sf9 cells to generate a high-titer viral stock (P2/P3).
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» Protein Expression: A large-scale culture of insect cells is infected with the high-titer stock to
produce the target HSV-1 protein. Cells are typically harvested 48-72 hours post-infection.
[12]

In Vitro Capsid Assembly Assay

Cell-free systems are invaluable for dissecting the minimal requirements for capsid assembly
and for identifying assembly intermediates.[13]

Protocol Outline:

o Component Preparation: Individual capsid proteins (VP5, triplexes, pUL26.5, pUL26) are
expressed and purified from the baculovirus system.[9][14] Alternatively, crude extracts from
infected insect cells can be used.[13]

o Assembly Reaction: The purified components or cell extracts are mixed in a suitable buffer.
The reaction mixture for purified proteins typically includes VP5, triplexes, a scaffolding
protein (e.g., pUL26.5), and the protease (pUL26).[9][14]

e Incubation: The mixture is incubated at an optimal temperature (e.g., 27-37°C) for several
hours to allow capsids to form.[13][14]

e Analysis: Assembled capsids are analyzed by sucrose gradient centrifugation, electron
microscopy, and immunoblotting to confirm their morphology and protein composition.[13]
[14]

Purification of Nuclear Capsids

Isolating capsids directly from HSV-1 infected cells allows for the study of their native
composition and maturation state.

Protocol Outline:

« Infection and Harvest: A large culture of susceptible cells (e.g., HeLa or Vero) is infected with
HSV-1. Cells are harvested approximately 18 hours post-infection.[10][15]

» Nuclei Isolation: Cells are lysed with a non-ionic detergent (e.g., NP-40/Igepal) on ice to
release the nuclei, which are then pelleted.[10][15]
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e Nuclear Lysis: The isolated nuclei are broken mechanically (e.qg., freeze-thaw, sonication)
and treated with DNase to reduce viscosity from host cell chromatin.[10]

e Sucrose Gradient Centrifugation: The nuclear lysate is layered onto a continuous (e.g., 20-
50%) or step sucrose gradient and subjected to ultracentrifugation.[10] Different capsid forms
(A-capsids, B-capsids, and C-capsids) separate into distinct bands based on their density.

o Collection and Analysis: The visible bands are collected, pelleted, and analyzed by SDS-
PAGE, silver staining, Western blot, and electron microscopy to determine their protein
content and purity.[10]

Electron Microscopy (EM)

EM is the primary method for visualizing capsid structures and assembly intermediates.
Protocol Outline:

o Sample Adsorption: A drop of the purified capsid suspension is applied to an EM grid (e.g.,
carbon-coated copper grid).[15]

o Negative Staining: The grid is washed and then stained with a heavy metal salt solution,
typically 2% uranyl acetate, which surrounds the particles and enhances contrast.[15][16]

e Imaging: The dried grid is imaged in a transmission electron microscope. This allows for the
visualization of overall morphology, size, and the presence of an internal scaffold.

o Cryo-EM (Advanced): For high-resolution structural analysis, samples are plunge-frozen in
liquid ethane to preserve them in a vitrified, near-native state. Low-dose images are then
collected at cryogenic temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6303600#genetic-organization-of-the-hsv-1-ul26-
and-ul26-5-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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